molecular formula C9H9BrN2O2 B1440443 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid CAS No. 1219022-87-3

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid

Cat. No. B1440443
M. Wt: 257.08 g/mol
InChI Key: IZEUWISKSFZAET-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid (4-BTHN-2-COOH) is an organic compound that belongs to the class of naphthyridine carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a melting point of 155-157°C. The compound is widely used in the scientific research field due to its unique properties and potential applications.

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential antiproliferative effects, which could be beneficial in the treatment of various cancers. The presence of the naphthyridine moiety is associated with the inhibition of cell growth and proliferation, making it a candidate for anticancer drug development .

Antibacterial Applications

The structural features of 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid suggest it could serve as a scaffold for designing new antibacterial agents. Its bromine substituent may be particularly useful in targeting bacterial strains that have developed resistance to other antibiotics .

Antiparasitic Properties

Research indicates that naphthyridine derivatives can exhibit antiparasitic activities. This compound could be explored for its efficacy against parasitic infections, potentially leading to new treatments for diseases such as malaria .

Antiviral Uses

The compound’s potential antiviral properties make it a subject of interest, especially in the development of treatments for viral infections. Its mechanism of action may involve interfering with viral replication or protein synthesis .

Anti-inflammatory Effects

Due to its chemical structure, this compound may possess anti-inflammatory properties. It could be used in the synthesis of drugs aimed at treating inflammatory conditions, such as arthritis or inflammatory bowel disease .

Central Nervous System (CNS) Disorders

Compounds like 4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid are being researched for their potential applications in treating CNS disorders. They may play a role in modulating neurotransmitter systems or protecting neural cells from damage .

Cardiovascular Disease

The naphthyridine core structure is being investigated for its role in cardiovascular health. This compound could contribute to the development of new medications that manage heart disease by affecting blood flow or reducing cardiac inflammation .

Hormonal Disease Treatment

Lastly, the compound’s influence on hormonal pathways is another area of interest. It could be used to create drugs that target specific hormonal imbalances, offering new solutions for conditions like thyroid disorders or diabetes .

properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-5-4-7(9(13)14)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUWISKSFZAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)C(=O)O)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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